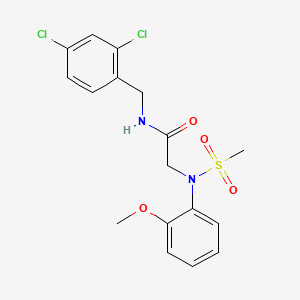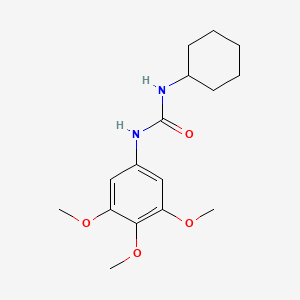![molecular formula C15H18N2O4S2 B3480425 N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3480425.png)
N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has gained significant attention in the field of cancer research due to its potential anticancer properties.
Wirkmechanismus
N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide exerts its anticancer effects through multiple mechanisms. In addition to inhibiting HDAC activity, it can also induce cell cycle arrest and apoptosis in cancer cells. N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has been shown to upregulate the expression of p21 and p27, which are cell cycle inhibitors, and downregulate the expression of cyclin D1, which is a cell cycle promoter. N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide can also induce the expression of pro-apoptotic proteins such as Bax and caspases, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can induce the differentiation of cancer cells, leading to the formation of more mature and less aggressive cells. N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide can modulate the immune system, leading to the activation of immune cells such as T cells and natural killer cells, which can target and destroy cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has several advantages for lab experiments. It has been shown to be effective against a wide range of cancer types, making it a versatile compound for cancer research. N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide in lab experiments. It has been shown to have off-target effects, meaning that it can affect other enzymes and proteins besides HDACs. Additionally, N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has poor water solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide. Another area of research is the combination of N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy. Additionally, there is interest in exploring the potential of N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide for the treatment of other diseases besides cancer, such as neurodegenerative diseases and inflammatory disorders.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to the condensation of chromatin structure, resulting in the repression of gene expression. By inhibiting HDAC activity, N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide can induce the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(2,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11-4-9-15(12(2)10-11)17-23(20,21)14-7-5-13(6-8-14)16-22(3,18)19/h4-10,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNAADACVDGTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B3480346.png)

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B3480360.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3480364.png)

![methyl 4-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3480375.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3480384.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3480387.png)

![methyl 2-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3480403.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B3480412.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethylglycinamide](/img/structure/B3480431.png)
![methyl 3-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B3480433.png)
![N~2~-(2-fluorophenyl)-N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3480436.png)